molecular formula C19H18O2 B11605648 4-[3-(4-Methylphenyl)-1-benzofuran-2-yl]butan-2-one

4-[3-(4-Methylphenyl)-1-benzofuran-2-yl]butan-2-one

Cat. No.: B11605648
M. Wt: 278.3 g/mol
InChI Key: AGNNFGDYALLXFP-UHFFFAOYSA-N
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Description

4-[3-(4-Methylphenyl)-1-benzofuran-2-yl]butan-2-one is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used as scaffolds in drug discovery. This compound, in particular, has a unique structure that combines a benzofuran moiety with a butanone side chain, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 4-[3-(4-Methylphenyl)-1-benzofuran-2-yl]butan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methylphenylboronic acid with 2-bromo-3-butanone in the presence of a palladium catalyst. The reaction conditions typically include a base such as potassium carbonate and a solvent like toluene. The mixture is heated under reflux to facilitate the coupling reaction, resulting in the formation of the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

4-[3-(4-Methylphenyl)-1-benzofuran-2-yl]butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position. Common reagents include N-bromosuccinimide (NBS) for bromination and sodium hydroxide for hydrolysis.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas produces alcohols.

Scientific Research Applications

4-[3-(4-Methylphenyl)-1-benzofuran-2-yl]butan-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new benzofuran derivatives with potential biological activities.

    Biology: It is studied for its potential antimicrobial and anticancer properties. Benzofuran derivatives have shown promise in inhibiting the growth of various microbial strains and cancer cell lines.

    Medicine: The compound is explored for its potential therapeutic applications, including the treatment of skin diseases and other medical conditions.

    Industry: It is used in the development of new materials and chemical products, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[3-(4-Methylphenyl)-1-benzofuran-2-yl]butan-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit the reuptake of monoamines by neurons, decrease the rate of synthesis of monoamine oxidase, and affect other biochemical pathways. These interactions contribute to its biological activities, including antimicrobial and anticancer effects.

Comparison with Similar Compounds

4-[3-(4-Methylphenyl)-1-benzofuran-2-yl]butan-2-one can be compared with other similar compounds, such as:

    4-(4-Hydroxy-3-methylphenyl)butan-2-one:

    4-(4-Hydroxy-3-methoxyphenyl)butan-2-one oxime: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.

The uniqueness of this compound lies in its benzofuran core, which imparts specific biological activities and makes it a valuable compound for research and development.

Properties

Molecular Formula

C19H18O2

Molecular Weight

278.3 g/mol

IUPAC Name

4-[3-(4-methylphenyl)-1-benzofuran-2-yl]butan-2-one

InChI

InChI=1S/C19H18O2/c1-13-7-10-15(11-8-13)19-16-5-3-4-6-17(16)21-18(19)12-9-14(2)20/h3-8,10-11H,9,12H2,1-2H3

InChI Key

AGNNFGDYALLXFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(OC3=CC=CC=C32)CCC(=O)C

Origin of Product

United States

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